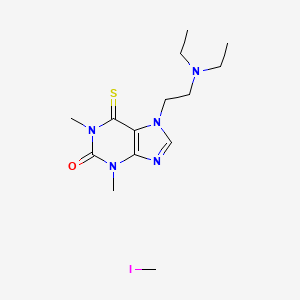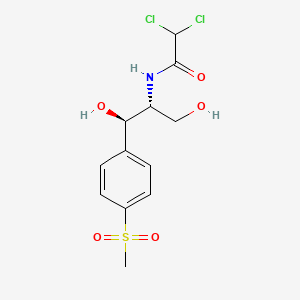
チオプロペラジン
概要
説明
Thioproperazine is a potent neuroleptic compound belonging to the phenothiazine group. It is primarily used as an antipsychotic agent for the treatment of acute and chronic schizophrenia, including cases that are refractory to more common neuroleptics. Additionally, thioproperazine is employed in the management of manic syndromes .
科学的研究の応用
Thioproperazine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of phenothiazine derivatives and their chemical properties.
Biology: Thioproperazine is employed in research on neurotransmitter pathways and receptor interactions.
Medicine: It is extensively studied for its antipsychotic properties and its efficacy in treating schizophrenia and manic syndromes.
Industry: Thioproperazine is used in the pharmaceutical industry for the development of antipsychotic medications
作用機序
Thioproperazine acts as an antagonist on various postsynaptic receptors:
Dopaminergic Receptors: It blocks subtypes D1, D2, D3, and D4, which are associated with its antipsychotic properties.
Serotonergic Receptors: It antagonizes 5-HT1 and 5-HT2 receptors, contributing to its anxiolytic, antidepressive, and antiaggressive effects.
Histaminergic Receptors: It blocks H1 receptors, leading to sedation and antiemetic effects.
Alpha-Adrenergic Receptors: It antagonizes alpha1 and alpha2 receptors, causing hypotensive effects.
Muscarinic Receptors: It blocks M1 and M2 receptors, resulting in anticholinergic side effects
Safety and Hazards
When handling Thioproperazine, it’s important to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .
生化学分析
Biochemical Properties
Thioproperazine acts as an antagonist on different postsynaptic receptors . It interacts with dopaminergic-receptors (subtypes D1, D2, D3, and D4), serotonergic-receptors (5-HT1 and 5-HT2), histaminergic-receptors (H1-receptors), alpha1/alpha2-receptors, and muscarinic (cholinergic) M1/M2-receptors . The nature of these interactions is antagonistic, meaning that Thioproperazine blocks the action of these receptors .
Cellular Effects
Thioproperazine has a marked cataleptic and antiapomorphine activity associated with relatively slight sedative, hypothermic, and spasmolytic effects . It influences cell function by blocking various receptors, thereby altering cell signaling pathways and potentially impacting gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, Thioproperazine exerts its effects through binding interactions with various biomolecules, including enzymes and receptors . It acts as an antagonist, blocking the action of these molecules, which can lead to changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of thioproperazine involves several key steps:
Thioether Formation: The reaction between 2-aminothiophenol and 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide forms 4-(2-aminophenyl)sulfanyl-N,N-dimethyl-3-nitrobenzenesulfonamide.
Sandmeyer Reaction: This intermediate undergoes a Sandmeyer reaction with cuprous bromide to yield 4-[(2-bromophenyl)thio]-N,N’-dimethyl-3-nitrobenzenesulfonamide.
Bechamp Reduction: The reduction of the nitro group gives 3-amino-4-[(2-bromophenyl)thio]-N,N-dimethylbenzenesulphonamide.
Goldberg Reaction: This step completes the formation of the phenothiazine ring, resulting in N,N-dimethyl-10H-phenothiazine-2-sulfonamide.
Sidechain Attachment: The final step involves the reaction with 1-(3-chloropropyl)-4-methylpiperazine to produce thioproperazine.
Industrial Production Methods: Industrial production of thioproperazine follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: Thioproperazine undergoes various chemical reactions, including:
Oxidation: Thioproperazine can be oxidized to form sulfoxides and sulfones.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: Halogen atoms in intermediates can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as iron and hydrochloric acid are used in the Bechamp reduction.
Substitution: Reagents like cuprous bromide are used in the Sandmeyer reaction.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Brominated phenothiazine derivatives.
類似化合物との比較
Thioproperazine is compared with other phenothiazine derivatives such as:
Chlorpromazine: Unlike thioproperazine, chlorpromazine has significant antihistaminic and antiserotonin properties.
Fluphenazine: Thioproperazine has a more pronounced cataleptic effect compared to fluphenazine.
Perphenazine: Thioproperazine exhibits less sedative and hypotensive effects than perphenazine.
Uniqueness: Thioproperazine is unique due to its marked cataleptic and antiapomorphine activity, relatively slight sedative effects, and lack of antiserotonin and hypotensive actions .
特性
IUPAC Name |
N,N-dimethyl-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2S2/c1-23(2)30(27,28)18-9-10-22-20(17-18)26(19-7-4-5-8-21(19)29-22)12-6-11-25-15-13-24(3)14-16-25/h4-5,7-10,17H,6,11-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYCZNZBPPHOFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023655 | |
| Record name | Thioproperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Thioproperazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015559 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.69e-02 g/L | |
| Record name | Thioproperazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015559 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Thioproperazine acts as an antagonist (blocking agent) on different postsysnaptic receptors -on dopaminergic-receptors (subtypes D1, D2, D3 and D4 - different antipsychotic properties on productive and unproductive symptoms), on serotonergic-receptors (5-HT1 and 5-HT2, with anxiolytic, antidepressive and antiaggressive properties as well as an attenuation of extrapypramidal side-effects, but also leading to weight gain, fall in blood pressure, sedation and ejaculation difficulties), on histaminergic-receptors (H1-receptors, sedation, antiemesis, vertigo, fall in blood pressure and weight gain), alpha1/alpha2-receptors (antisympathomimetic properties, lowering of blood pressure, reflex tachycardia, vertigo, sedation, hypersalivation and incontinence as well as sexual dysfunction, but may also attenuate pseudoparkinsonism - controversial) and finally on muscarinic (cholinergic) M1/M2-receptors (causing anticholinergic symptoms like dry mouth, blurred vision, obstipation, difficulty/inability to urinate, sinus tachycardia, ECG-changes and loss of memory, but the anticholinergic action may attenuate extrapyramidal side-effects). | |
| Record name | Thioproperazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01622 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
316-81-4 | |
| Record name | Thioproperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=316-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thioproperazine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000316814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thioproperazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01622 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Thioproperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thioproperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.695 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIOPROPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJ050AQ56X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Thioproperazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015559 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
140 °C | |
| Record name | Thioproperazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01622 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Thioproperazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015559 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of thioproperazine?
A1: Thioproperazine exerts its effects primarily by blocking dopamine receptors in the brain [, , , , ]. This action is believed to contribute to its antipsychotic effects.
Q2: How does thioproperazine's dopamine receptor blockade differ from other phenothiazines?
A2: While thioproperazine shares the dopamine receptor blocking action with other phenothiazines, it demonstrates a higher potency for inducing cataleptic states in animal models compared to chlorpromazine []. This suggests a potentially different binding affinity or selectivity profile for dopamine receptor subtypes.
Q3: Does thioproperazine interact with other neurotransmitter systems in the brain?
A3: Research suggests that thioproperazine might interact with other neurotransmitter systems besides dopamine. Studies indicate potential effects on acetylcholine levels in the striatum, similar to dopaminergic agonists []. It also shows interactions with gamma-aminobutyric acid (GABA) uptake in rat brain synaptosomes []. Moreover, research suggests its potential role in influencing prolactin and magnesium levels []. Further research is necessary to fully elucidate these interactions.
Q4: What is the molecular formula and weight of thioproperazine?
A4: Thioproperazine has the molecular formula C23H31N3O2S2 and a molecular weight of 445.63 g/mol [, , ].
Q5: Are there spectroscopic techniques used to characterize thioproperazine?
A5: Yes, several spectroscopic techniques have been employed in the characterization of thioproperazine. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure of thioproperazine and its metabolites, particularly regarding the position of N-oxidation on the piperazine ring [].
- Fluorescence Spectroscopy: Utilized to study the binding of thioproperazine to proteins like myosin B, offering insights into potential structural changes and interactions [].
- Mass Spectrometry: Employed to analyze the fragmentation patterns of thioproperazine and its derivatives, providing valuable information for structural elucidation and stability studies [].
- UV-Spectrophotometry: A standard technique for the quantification of thioproperazine in pharmaceutical formulations, often used in comparative studies with other analytical methods [, ].
Q6: What is being done to improve the stability of thioproperazine formulations?
A6: While amber-colored containers provide additional photoprotection, research highlights the critical role of antioxidants in preserving thioproperazine stability in pharmaceutical preparations [].
Q7: Does thioproperazine exhibit any catalytic properties?
A7: There is no evidence within the provided research suggesting that thioproperazine possesses inherent catalytic properties. Its pharmacological actions primarily stem from its interactions with biological targets like receptors and enzymes, rather than from direct catalytic activity.
Q8: Have computational methods been applied to study thioproperazine?
A8: While the provided research doesn't delve into specific computational studies on thioproperazine itself, it highlights the application of the Hammett equation in understanding the relationship between the structure and stability of various perazine derivatives, including thioproperazine []. This suggests the potential for employing computational approaches like quantitative structure-activity relationship (QSAR) modeling to further explore the properties of thioproperazine and its analogs.
Q9: What is the evidence for thioproperazine's efficacy in preclinical models?
A9: Preclinical studies using animal models demonstrate the antipsychotic effects of thioproperazine. It effectively protects mice from the behavioral effects of dexamphetamine, a drug known to induce psychosis-like symptoms []. Additionally, it shows potent antiemetic effects in dogs against apomorphine-induced emesis [].
Q10: What about its efficacy in clinical trials for schizophrenia?
A10: Several clinical trials have investigated thioproperazine's efficacy in treating schizophrenia. While some studies report improvements in patients with chronic schizophrenia, others indicate limited benefits [, , ]. The variability in findings might be attributed to factors such as differences in patient populations, study designs, and dosage regimens. Notably, thioproperazine's tendency to induce extrapyramidal side effects, a common limitation of many typical antipsychotics, has posed challenges in its clinical use [, ].
Q11: What are the known side effects of thioproperazine?
A11: Thioproperazine is associated with a high incidence of extrapyramidal side effects, including Parkinsonian symptoms like rigidity, akinesia, and tardive dyskinesia [, , ]. These side effects, while manageable with anti-Parkinsonian medications, can be distressing for patients and limit the drug's long-term use.
- Drug Delivery and Targeting: The development of pipotiazine palmitate, a long-acting injectable formulation of thioproperazine, highlights the ongoing efforts to improve drug delivery and achieve sustained therapeutic effects [].
- Analytical Methods and Techniques: Various analytical methods, including spectrofluorimetry, gas chromatography, and high-performance liquid chromatography (HPLC), have been developed and validated for the accurate quantification of thioproperazine in pharmaceutical formulations and biological samples [, , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















